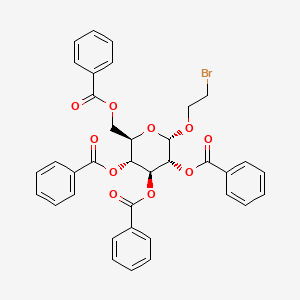![molecular formula C14H10BrFO B14764595 5'-Bromo-2'-fluoro-3'-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14764595.png)
5'-Bromo-2'-fluoro-3'-methyl-[1,1'-biphenyl]-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5’-Bromo-2’-fluoro-3’-methyl-[1,1’-biphenyl]-4-carbaldehyde is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of bromine, fluorine, and methyl substituents on the biphenyl structure, along with an aldehyde functional group. It is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Bromo-2’-fluoro-3’-methyl-[1,1’-biphenyl]-4-carbaldehyde typically involves multiple steps. One common method is the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Suzuki-Miyaura Coupling:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the desired product.
Análisis De Reacciones Químicas
Types of Reactions
5’-Bromo-2’-fluoro-3’-methyl-[1,1’-biphenyl]-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: Conversion of the aldehyde group to a carboxylic acid.
Reduction: Reduction of the aldehyde group to a primary alcohol.
Substitution: Halogen substitution reactions, particularly involving the bromine and fluorine atoms.
Common Reagents and Conditions
-
Oxidation
Reagents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Conditions: Acidic or basic medium
-
Reduction
Reagents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Conditions: Mild to moderate temperatures
-
Substitution
Reagents: Nucleophiles such as amines or thiols
Conditions: Varies depending on the nucleophile and desired product
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aldehyde group will yield a carboxylic acid, while reduction will yield a primary alcohol.
Aplicaciones Científicas De Investigación
5’-Bromo-2’-fluoro-3’-methyl-[1,1’-biphenyl]-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Medicine: Research into its potential use in drug discovery and development.
Industry: Utilized in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 5’-Bromo-2’-fluoro-3’-methyl-[1,1’-biphenyl]-4-carbaldehyde involves its interaction with various molecular targets and pathways. The presence of the aldehyde group allows it to participate in nucleophilic addition reactions, while the halogen substituents can influence its reactivity and stability.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
5’-Bromo-2’-fluoro-3’-methyl-[1,1’-biphenyl]-4-carbaldehyde is unique due to its specific combination of substituents and functional groups, which confer distinct reactivity and properties. Its structure allows for versatile applications in various fields of research and industry.
Propiedades
Fórmula molecular |
C14H10BrFO |
|---|---|
Peso molecular |
293.13 g/mol |
Nombre IUPAC |
4-(5-bromo-2-fluoro-3-methylphenyl)benzaldehyde |
InChI |
InChI=1S/C14H10BrFO/c1-9-6-12(15)7-13(14(9)16)11-4-2-10(8-17)3-5-11/h2-8H,1H3 |
Clave InChI |
HBVIFWLYHYDOCK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1F)C2=CC=C(C=C2)C=O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[[6-[3-[(6S)-7-anilino-7-oxo-6-[[(2R)-5-oxopyrrolidine-2-carbonyl]amino]heptyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]hexanoylamino]methyl]cyclohexane-1-carboxylic acid](/img/structure/B14764512.png)

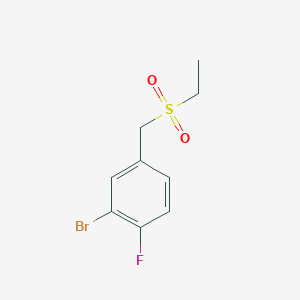
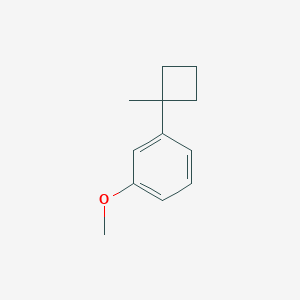
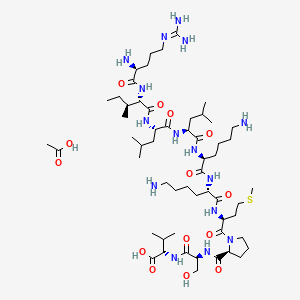

![3-[[[3,5-Bis(trifluoromethyl)phenyl]methyl]amino]-4-[(9R)-cinchonan-9-ylamino]-3-cyclobutene-1,2-dione](/img/structure/B14764540.png)
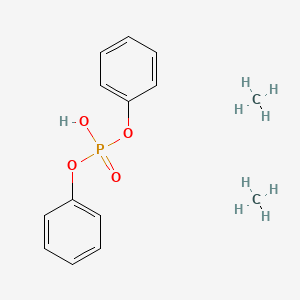

![1,1,1,3,3,3-hexafluoro-2-(4-(4-fluoro-2-(trifluoromethyl)phenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl)propan-2-ol](/img/structure/B14764563.png)


![carbanide;1-[2-(4,5,6,7-tetrahydroinden-3a-id-1-yl)ethyl]-4,5,6,7-tetrahydroinden-1-ide;titanium(4+)](/img/structure/B14764587.png)
